N-(5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethylquinazolin-2-amine
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Overview
Description
N-(5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethylquinazolin-2-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a triazine ring with a quinazoline moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethylquinazolin-2-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the 2-Methoxybenzyl Group: This step often involves nucleophilic substitution reactions where the benzyl group is introduced.
Formation of the Quinazoline Moiety: This can be synthesized through a series of condensation reactions involving suitable starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazine and quinazoline derivatives.
Biology
In biological research, N-(5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethylquinazolin-2-amine is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethylquinazolin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2C-B (4-Bromo-2,5-dimethoxyphenethylamine): A hallucinogenic compound with a similar phenethylamine structure.
25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine): A potent hallucinogen with high affinity for serotonin receptors.
Mescaline (3,4,5-Trimethoxyphenethylamine): A naturally occurring psychedelic with structural similarities.
Uniqueness
N-(5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethylquinazolin-2-amine is unique due to its combination of a triazine ring and a quinazoline moiety. This structural feature distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24N6O |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[3-[(2-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,7-dimethylquinazolin-2-amine |
InChI |
InChI=1S/C21H24N6O/c1-14-8-9-17-15(2)24-21(25-18(17)10-14)26-20-22-12-27(13-23-20)11-16-6-4-5-7-19(16)28-3/h4-10H,11-13H2,1-3H3,(H2,22,23,24,25,26) |
InChI Key |
RZJPJZLKHFZWCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NCN(CN3)CC4=CC=CC=C4OC |
Origin of Product |
United States |
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